molecular formula C15H9N3O5 B2798719 N-(1,3-dioxoisoindolin-5-yl)-2-nitrobenzamide CAS No. 683235-81-6

N-(1,3-dioxoisoindolin-5-yl)-2-nitrobenzamide

Cat. No.: B2798719
CAS No.: 683235-81-6
M. Wt: 311.253
InChI Key: QSSWBAOCRLPDAO-UHFFFAOYSA-N
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Description

N-(1,3-Dioxoisoindolin-5-yl)-2-nitrobenzamide is a nitrobenzamide derivative featuring a 1,3-dioxoisoindolin-5-yl substituent. The compound combines a nitro group (electron-withdrawing) and a benzamide scaffold, which is prevalent in pharmaceuticals due to its versatility in hydrogen bonding and π-π interactions. The isoindolinone moiety is structurally analogous to phthalimide, a known pharmacophore in kinase inhibitors and PROTACs (proteolysis-targeting chimeras) .

Properties

IUPAC Name

N-(1,3-dioxoisoindol-5-yl)-2-nitrobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H9N3O5/c19-13-9-6-5-8(7-11(9)15(21)17-13)16-14(20)10-3-1-2-4-12(10)18(22)23/h1-7H,(H,16,20)(H,17,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QSSWBAOCRLPDAO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)NC2=CC3=C(C=C2)C(=O)NC3=O)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H9N3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of N-(1,3-dioxoisoindolin-5-yl)-2-nitrobenzamide typically involves the condensation reaction of an aromatic primary amine with a maleic anhydride derivative. One commonly employed approach involves the use of o-phthalic acids or anhydrides with amines in IPA: H2O as solvent at reflux, using SiO2-tpy-Nb as a catalyst to obtain the final products with moderate to excellent yields (41–93%) . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.

Chemical Reactions Analysis

N-(1,3-dioxoisoindolin-5-yl)-2-nitrobenzamide undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace functional groups in the molecule.

Common reagents and conditions used in these reactions include solvents like dichloromethane, catalysts like SiO2-tpy-Nb, and reaction temperatures ranging from room temperature to reflux conditions . Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Activation of AMPK

Mechanism and Therapeutic Implications

N-(1,3-dioxoisoindolin-5-yl)-2-nitrobenzamide derivatives have been identified as potent activators of AMPK, an important enzyme that regulates energy homeostasis. The activation of AMPK is beneficial in the treatment of metabolic disorders, including obesity and type 2 diabetes. The compound enhances the phosphorylation of AMPK, leading to improved glucose uptake and lipid metabolism in various cell lines, such as C2C12 murine myoblasts. In vitro studies demonstrated that these derivatives significantly increased AMPK activity compared to control groups .

Case Study: Efficacy in Metabolic Diseases

A study involving the administration of this compound showed promising results in animal models of metabolic syndrome. The compound was administered at a concentration of 10 µM, resulting in a marked reduction in blood glucose levels and improved insulin sensitivity. These findings suggest that this compound could be developed into a therapeutic agent for managing metabolic diseases .

Neuroprotective Effects

Potential in Alzheimer's Disease Treatment

The compound has also been investigated for its neuroprotective properties, particularly against neurodegenerative diseases such as Alzheimer's disease. Research indicates that isoindoline derivatives can inhibit acetylcholinesterase (AChE), an enzyme that breaks down acetylcholine, thereby potentially enhancing cholinergic signaling in the brain .

Case Study: Inhibition of AChE

In a series of experiments, various isoindoline derivatives were synthesized and evaluated for their AChE inhibitory activity. Compounds demonstrated IC50 values ranging from 2.1 to 7.4 µM, indicating strong inhibitory effects compared to established drugs like rivastigmine. Molecular modeling revealed interactions with both catalytic and peripheral sites of AChE, supporting the potential use of these compounds as therapeutic agents for Alzheimer's disease .

Anti-Cancer Properties

Mechanism of Action

This compound has shown promise in cancer therapy due to its ability to modulate pathways involved in tumor growth and metastasis. The compound's mechanism involves the modulation of cytokine production and T-cell activation, which are crucial for anti-tumor immunity .

Case Study: Efficacy Against Solid Tumors

In preclinical studies using xenograft models, this compound exhibited significant anti-tumor activity against various solid tumors, including melanoma and breast cancer. Treatment led to a reduction in tumor size and improved survival rates among treated subjects compared to controls. The compound's ability to enhance T-cell function suggests it could be beneficial as an adjunct therapy in immunotherapy protocols .

Summary Table of Applications

Application AreaMechanismKey Findings
Metabolic Disorders AMPK ActivationReduced blood glucose levels; improved insulin sensitivity
Neuroprotection AChE InhibitionStrong AChE inhibitory activity; potential for Alzheimer's treatment
Anti-Cancer Cytokine ModulationSignificant tumor reduction; enhanced T-cell activation

Mechanism of Action

The mechanism of action of N-(1,3-dioxoisoindolin-5-yl)-2-nitrobenzamide involves its interaction with specific molecular targets and pathways. In the context of its anticancer activity, the compound has been shown to induce apoptosis and necrosis in cancer cells by targeting cyclin-dependent kinases (CDKs) and other key regulatory proteins involved in cell cycle progression . The exact molecular targets and pathways may vary depending on the specific application and context.

Comparison with Similar Compounds

Pharmacological Implications :

  • The thiadiazole derivative () exhibits anticonvulsant properties, validated via absorption spectrophotometry (λmax = 282 nm, ε = 631) .
  • In contrast, isoindolinone derivatives (e.g., ) are linked to androgen receptor degradation, highlighting the role of the isoindolinone core in protein-targeted therapies .
2.2 Nitrobenzamide Derivatives with Varied Substituents
Compound Name Key Features Biological Activity/Applications
N-(2-Hydroxyphenyl)-2-nitrobenzamide Hydroxyl group at ortho-position Potential hydrogen-bond donor; limited data on bioactivity.
N-(1,3-Benzodioxol-5-yl)-3-nitrobenzamide Benzodioxole ring (electron-rich) Enhanced CNS permeability; nitro at meta-position alters electronic effects.

Physicochemical Properties :

  • LogP : The benzodioxole derivative (LogP = 2.4) is more lipophilic than N-(1,3-dioxoisoindolin-5-yl)-2-nitrobenzamide (predicted LogP ~1.8), affecting membrane permeability.
  • Hydrogen Bonding : Hydroxyl-containing derivatives (e.g., ) may exhibit higher aqueous solubility but reduced metabolic stability compared to nitro-substituted analogues.

Data Tables

Table 1: Comparative Physicochemical Properties

Compound Molecular Weight LogP Hydrogen Bond Acceptors Rotatable Bonds
N-(1,3-Dioxoisoindolin-5-yl)-2-nitrobenzamide 311.25 ~1.8 6 3
N-(1,3-Benzodioxol-5-yl)-3-nitrobenzamide 286.24 2.4 5 2
N-(2-Hydroxyphenyl)-2-nitrobenzamide 258.23 ~1.5 4 3

Biological Activity

N-(1,3-dioxoisoindolin-5-yl)-2-nitrobenzamide is a synthetic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article provides a comprehensive overview of its biological activity, including data tables, case studies, and detailed research findings.

Chemical Structure and Properties

The compound features an isoindole structure with a nitrobenzamide moiety, characterized by the presence of a dioxo group. The structural formula can be represented as follows:

C15H12N2O4\text{C}_{15}\text{H}_{12}\text{N}_{2}\text{O}_{4}

This configuration contributes to its reactivity and biological properties, particularly through the electronic effects imparted by the nitro group.

Biological Activity Overview

Research indicates that this compound exhibits several biological activities, making it a candidate for therapeutic applications. Key activities include:

  • Antimicrobial Activity : Preliminary studies suggest efficacy against various bacterial strains.
  • Anticancer Potential : Investigations into its effects on cancer cell lines have shown promising results in inhibiting cell proliferation.

Antimicrobial Activity

A study conducted on the antimicrobial properties of similar compounds revealed that derivatives of isoindoline structures often exhibit significant antibacterial and antifungal activities. For instance, compounds with similar dioxo structures have been tested against pathogens such as Staphylococcus aureus and Candida albicans.

Table 1: Biological Activity of Related Compounds

Compound NameTarget PathogenMinimum Inhibitory Concentration (MIC)
Compound AS. aureus500 µg/mL
Compound BC. albicans250 µg/mL
This compoundE. coliTBD

The mechanism by which this compound exerts its biological effects is still under investigation. However, it is hypothesized that the compound may interact with specific cellular pathways involved in apoptosis and cell cycle regulation.

Case Study: Anticancer Activity

In vitro studies on cancer cell lines have demonstrated that this compound can induce apoptosis. The following table summarizes findings from relevant research:

Table 2: Anticancer Activity in Cell Lines

Cell LineTreatment ConcentrationEffect Observed
HeLa (cervical cancer)10 µM70% cell death after 48 hours
MCF-7 (breast cancer)5 µMSignificant reduction in proliferation

Q & A

Basic Research Questions

Q. How can the synthesis of N-(1,3-dioxoisoindolin-5-yl)-2-nitrobenzamide be optimized for higher yield and purity?

  • Methodological Answer : The synthesis typically involves coupling 1,3-dioxoisoindoline with 2-nitrobenzoyl chloride under basic conditions (e.g., triethylamine). Key parameters include:

  • Solvent selection : Polar aprotic solvents (e.g., DMF, THF) enhance reactivity .
  • Temperature control : Reactions at 60–80°C reduce side-product formation .
  • Catalyst use : Bases like triethylamine or pyridine neutralize HCl byproducts, improving reaction efficiency .
  • Purification : Recrystallization (ethanol/water) or column chromatography (silica gel, ethyl acetate/hexane) isolates the pure compound .

Q. What analytical techniques are essential for confirming the structural integrity and purity of N-(1,3-dioxoisoindolin-5-yl)-2-nitrobenzamide?

  • Methodological Answer :

  • Nuclear Magnetic Resonance (NMR) : 1^1H and 13^{13}C NMR confirm substituent positions (e.g., isoindolinone protons at δ 7.5–8.2 ppm; nitrobenzamide protons at δ 8.0–8.5 ppm) .
  • Infrared (IR) Spectroscopy : Detects carbonyl (C=O) stretches (1680–1720 cm1^{-1}) and nitro group vibrations (1520–1560 cm1^{-1}) .
  • Mass Spectrometry (MS) : High-resolution MS validates the molecular ion peak (e.g., [M+H]+^+ at m/z 309.06) .
  • Thin-Layer Chromatography (TLC) : Monitors reaction progress and purity using GF254 plates .

Q. How can solubility and stability be assessed for N-(1,3-dioxoisoindolin-5-yl)-2-nitrobenzamide in preclinical studies?

  • Methodological Answer :

  • Solubility : Use pharmacopoeial methods (e.g., shake-flask technique) in solvents like DMSO (for stock solutions) and aqueous buffers (pH 1.2–7.4) .
  • Stability : Accelerated stability studies (40°C/75% RH for 4 weeks) with HPLC monitoring detect degradation products .

Advanced Research Questions

Q. How can X-ray crystallography data resolve ambiguities in the molecular structure of N-(1,3-dioxoisoindolin-5-yl)-2-nitrobenzamide?

  • Methodological Answer :

  • Data collection : Use a Bruker D8 Venture diffractometer with Mo-Kα radiation (λ = 0.71073 Å) to obtain high-resolution data .
  • Structure refinement : SHELXL refines atomic coordinates, anisotropic displacement parameters, and hydrogen bonding (e.g., C=O···H-N interactions) .
  • Validation : ORTEP-3 visualizes thermal ellipsoids to confirm stereochemistry and detect disorder .

Q. What strategies address contradictory spectral data (e.g., NMR vs. MS) during structural characterization?

  • Methodological Answer :

  • Cross-validation : Compare NMR integration ratios with MS isotopic patterns to identify impurities .
  • Dynamic NMR : Resolve tautomerism or conformational exchange by variable-temperature experiments .
  • 2D NMR (COSY, HSQC) : Assign overlapping signals (e.g., aromatic protons) via scalar coupling correlations .

Q. How can structure-activity relationships (SAR) be investigated for N-(1,3-dioxoisoindolin-5-yl)-2-nitrobenzamide derivatives?

  • Methodological Answer :

  • Derivatization : Synthesize analogs with substituent variations (e.g., electron-withdrawing groups on benzamide) and test bioactivity .
  • Computational modeling : Density Functional Theory (DFT) calculates electrostatic potentials to predict binding affinity with targets (e.g., enzymes) .
  • Biological assays : Measure IC50_{50} values in enzyme inhibition assays (e.g., kinase profiling) to correlate structural changes with activity .

Q. What methodologies are recommended for impurity profiling in N-(1,3-dioxoisoindolin-5-yl)-2-nitrobenzamide batches?

  • Methodological Answer :

  • HPLC-DAD/ELSD : Use a C18 column (gradient: 0.1% TFA in water/acetonitrile) to separate impurities (>98% purity threshold) .
  • LC-MS/MS : Identify trace impurities (e.g., unreacted starting materials) via fragmentation patterns .
  • Quantitative NMR (qNMR) : Integrate impurity peaks against an internal standard (e.g., maleic acid) for quantification .

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